molecular formula C5H4BrN3O2 B2368177 6-Amino-5-bromopyrazine-2-carboxylic acid CAS No. 114401-77-3

6-Amino-5-bromopyrazine-2-carboxylic acid

Cat. No.: B2368177
CAS No.: 114401-77-3
M. Wt: 218.01
InChI Key: BZTDLCPSWGQXPO-UHFFFAOYSA-N
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Description

6-Amino-5-bromopyrazine-2-carboxylic acid is a heterocyclic organic compound that contains both amino and carboxylic acid functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromopyrazine-2-carboxylic acid typically involves the bromination of pyrazine derivatives followed by amination and carboxylation reactions. One common method starts with 2-aminopyrazine, which undergoes bromination to form 6-bromo-2-aminopyrazine. This intermediate is then carboxylated to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. For example, palladium-catalyzed reactions are frequently used in industrial settings to facilitate the bromination and subsequent carboxylation steps .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromopyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-bromopyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: This compound is investigated for its potential antiviral, antibacterial, and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromopyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with nucleic acids, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-bromo-pyrazine-2-carboxylic acid: Similar in structure but with different substitution patterns.

    5-Bromopyrazine-2-carboxylic acid: Lacks the amino group, leading to different reactivity and applications.

Uniqueness

6-Amino-5-bromopyrazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-amino-5-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTDLCPSWGQXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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